molecular formula C21H35NO B171805 Arachidonoyl-N-methyl amide CAS No. 156910-29-1

Arachidonoyl-N-methyl amide

Cat. No.: B171805
CAS No.: 156910-29-1
M. Wt: 317.5 g/mol
InChI Key: HTAWYBRCXMQDBL-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl-N-methyl amide (CAS Number 156910-29-1) is an analog of : this compound (CAS Number: 156910-29-1) is an analog of anandamide (AEA), an endogenous cannabinoid. It binds to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Preparation Methods

Synthetic Routes:: Arachidonoyl-N-methyl amide can be synthesized through organic chemistry methods. While specific synthetic routes may vary, the general approach involves the condensation of arachidonic acid with methylamine. The reaction typically occurs under controlled conditions, such as using appropriate solvents and catalysts.

Industrial Production:: Although not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactions:: Arachidonoyl-N-methyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.

Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may reduce the amide bond.
  • Substitution : Nucleophilic substitution reactions can occur with appropriate reagents.

Major Products:: The major products formed from these reactions would include derivatives of this compound with modified functional groups.

Scientific Research Applications

Arachidonoyl-N-methyl amide has diverse applications:

  • Chemistry : It serves as a model compound for studying lipid metabolism and cannabinoid receptors.
  • Biology : Researchers explore its role in endocannabinoid signaling pathways.
  • Medicine : Investigations focus on its potential therapeutic effects, although clinical applications remain speculative.
  • Industry : Limited industrial applications exist due to its specialized nature.

Comparison with Similar Compounds

Arachidonoyl-N-methyl amide’s uniqueness lies in its structural similarity to anandamide. Other related compounds include anandamide itself and other endocannabinoids.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYBRCXMQDBL-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidonoyl-N-methyl amide
Reactant of Route 2
Reactant of Route 2
Arachidonoyl-N-methyl amide
Reactant of Route 3
Reactant of Route 3
Arachidonoyl-N-methyl amide
Reactant of Route 4
Arachidonoyl-N-methyl amide
Reactant of Route 5
Reactant of Route 5
Arachidonoyl-N-methyl amide
Reactant of Route 6
Reactant of Route 6
Arachidonoyl-N-methyl amide
Customer
Q & A

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.